molecular formula C32H26FNO6S B11990872 3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

Cat. No.: B11990872
M. Wt: 571.6 g/mol
InChI Key: UXVIUOJZOXXJDX-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate is a complex organic compound that features a chromenone core, a fluorophenyl group, and a sulfonylamino phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its chromenone core and sulfonylamino phenylpropanoate moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C32H26FNO6S

Molecular Weight

571.6 g/mol

IUPAC Name

[3-(4-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C32H26FNO6S/c1-20-8-15-26(16-9-20)41(37,38)34-28(18-22-6-4-3-5-7-22)32(36)40-25-14-17-27-29(19-25)39-21(2)30(31(27)35)23-10-12-24(33)13-11-23/h3-17,19,28,34H,18H2,1-2H3

InChI Key

UXVIUOJZOXXJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC=C(C=C5)F

Origin of Product

United States

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